molecular formula C9H9NOS B098516 2,3-Dihydro-4H-1-benzothiopyran-4-one oxime CAS No. 15857-68-8

2,3-Dihydro-4H-1-benzothiopyran-4-one oxime

Cat. No. B098516
CAS RN: 15857-68-8
M. Wt: 179.24 g/mol
InChI Key: RARVWGVWROHFMP-NTMALXAHSA-N
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Description

2,3-Dihydro-4H-1-benzothiopyran-4-one oxime is a heterocyclic compound that is part of the thiochromene family. Thiochromenes are sulfur analogs of chromenes and have a variety of applications in medicinal chemistry due to their diverse biological activities. Although the provided papers do not directly discuss 2,3-Dihydro-4H-1-benzothiopyran-4-one oxime, they provide insights into the chemistry of related thiochromene compounds, which can be extrapolated to understand the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of thiochromene derivatives can be achieved through various methods. One approach involves the acid-catalyzed intermolecular cycloaddition of acetylenic alcohols with arenethiols, which yields 3,4-dihydro-2H-1-benzothiopyrans in good to excellent yields . Another method utilizes Baylis-Hillman chemistry for a convenient one-step synthesis of 3-substituted 2H-1-benzothiopyrans . Additionally, the synthesis of related compounds, such as 2-methyl-4-oxo-4H-1-benzothiophenopyrans, has been reported, which involves reactions with carbon nucleophiles and various electrophiles .

Molecular Structure Analysis

The molecular structure of thiochromene derivatives is characterized by the presence of a sulfur atom within the heterocyclic ring. The structure of 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime, a related compound, has been investigated using 1H and 13C NMR spectroscopy and single-crystal X-ray analysis, revealing the presence of an intramolecular hydrogen bond that stabilizes the molecule . Although this is not the exact compound , the structural analysis of similar compounds can provide insights into the potential tautomeric forms and stabilization mechanisms of 2,3-Dihydro-4H-1-benzothiopyran-4-one oxime.

Chemical Reactions Analysis

Thiochromene derivatives can undergo a variety of chemical reactions. For instance, 2-methyl-4-oxo-4H-1-benzothiophenopyrans can react with carbon nucleophiles, leading to the formation of different heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines . The reactivity of these compounds can be influenced by the presence of substituents on the thiochromene ring, which can affect the electronic properties and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiochromene derivatives are influenced by their molecular structure. The presence of the sulfur atom and the potential for intramolecular hydrogen bonding can affect the compound's solubility, melting point, and stability. The aromaticity of the thiochromene ring, as seen in the highly strained cyclic allene 2,3-didehydro-2H-thiopyran, can also play a role in the stability of the compound . These properties are essential for the potential application of thiochromene derivatives in pharmaceuticals and other chemical industries.

Scientific Research Applications

Synthesis and Chemical Transformations

Oximes, including structures related to 2,3-Dihydro-4H-1-benzothiopyran-4-one oxime, are synthesized through various methods, including the dehydration of dihydro-oxazines or cyclization of nitroso compounds. These processes underline the versatility of oximes in chemical syntheses, serving as intermediates for further chemical transformations or as final products with potential pharmacological applications. The importance of oximes and their derivatives in chemistry is highlighted by their ability to act as electrophiles in synthesis reactions, offering pathways to develop new molecules with significant applications in medicinal chemistry and material science (Sainsbury, 1991).

Pharmacokinetics and Pharmacodynamics

The study of oximes, particularly in the context of organophosphate poisoning, has provided insights into their pharmacokinetics and pharmacodynamics. Despite the challenges associated with their penetration through biological barriers like the blood-brain barrier, oximes play a critical role in counteracting toxic effects by reactivating acetylcholinesterase. This action underscores the therapeutic potential of oximes in treating intoxications, although their effectiveness is influenced by their structural properties and ability to reach target sites within the body (Voicu et al., 2010).

Biological Activity and Potential Applications

Oxime compounds, including those structurally related to 2,3-Dihydro-4H-1-benzothiopyran-4-one oxime, exhibit a range of biological activities, from antimicrobial to anticancer properties. The structural versatility of oximes allows for the development of compounds with targeted pharmacological effects, including interactions with enzymes and receptors critical for cellular processes. This broad spectrum of activity positions oximes as valuable entities for drug development, with potential applications spanning from antimicrobial agents to treatments for chronic diseases (Hryhoriv et al., 2021).

properties

IUPAC Name

N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARVWGVWROHFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249680
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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URL https://comptox.epa.gov/dashboard/DTXSID101249680
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-4H-1-benzothiopyran-4-one oxime

CAS RN

15857-68-8
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiochroman-4-one, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015857688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
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